molecular formula C11H13N5O2 B13788544 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one CAS No. 73324-36-4

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one

Cat. No.: B13788544
CAS No.: 73324-36-4
M. Wt: 247.25 g/mol
InChI Key: MAPWUGUPLWIHTC-UHFFFAOYSA-N
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Description

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Functional Group Modifications: Introduction of the dimethylaminoformyl and phenyl groups can be done through substitution reactions using reagents like dimethylformamide and phenylhydrazine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3-Phenyl-4-amino-1,2,4-triazole: A simpler analog with similar structural features.

    Dimethylaminoformyl derivatives: Compounds with similar functional groups.

Uniqueness

1-Dimethylaminoformyl-3-phenyl-4-amino-4,5(1H)-dihydro-1,2,4-triazole-5-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

73324-36-4

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

4-amino-N,N-dimethyl-5-oxo-3-phenyl-1,2,4-triazole-1-carboxamide

InChI

InChI=1S/C11H13N5O2/c1-14(2)10(17)16-11(18)15(12)9(13-16)8-6-4-3-5-7-8/h3-7H,12H2,1-2H3

InChI Key

MAPWUGUPLWIHTC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C(=O)N(C(=N1)C2=CC=CC=C2)N

Origin of Product

United States

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